Boc-6-methyl-DL-tryptophan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

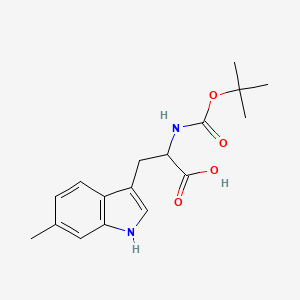

Boc-6-methyl-DL-tryptophan is a derivative of the amino acid tryptophan, where the indole ring is substituted with a methyl group at the 6-position and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and as a biochemical tool in research due to its unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-6-methyl-DL-tryptophan typically involves the protection of the amino group of 6-methyl-DL-tryptophan with a Boc group. This can be achieved by reacting 6-methyl-DL-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

Analyse Des Réactions Chimiques

Peptide Bond Formation

The Boc group serves as a temporary protecting agent for the α-amino group, enabling selective peptide bond formation.

- Mechanism : The carboxylic acid group reacts with the amine of another amino acid via carbodiimide coupling (e.g., DCC or EDC) in the presence of HOBt to form a peptide bond .

- Deprotection : Boc removal is achieved under acidic conditions (e.g., TFA in dichloromethane or HCl in dioxane), regenerating the free amine for subsequent coupling .

- Example : Boc-6-methyl-DL-tryptophan methyl ester undergoes sequential deprotection and coupling to integrate into peptide chains .

Alkylation Reactions

The indole ring’s C1 position can undergo alkylation under controlled conditions.

- Reagents : 1,2-Ditosyloxyethane in DMF at 0°C facilitates alkylation, producing derivatives like 1-(2-fluoroethyl)-DL-tryptophan .

- Yield : ~57% radiochemical yield observed for fluoroethyl derivatives .

- Conditions :

Esterification and Hydrolysis

The carboxylic acid group is often esterified to enhance solubility or prevent side reactions.

- Esterification : Trimethylsilyl diazomethane in anhydrous dichloromethane converts the acid to a methyl ester .

- Hydrolysis : Silica gel in D₂O at 140°C removes the Boc group and hydrolyzes the ester to the free acid without deuterium scrambling .

Heck Coupling

Palladium-catalyzed Heck reactions enable indole ring functionalization.

- Mechanism : Coupling of L-2-pyrrolidinol-6-methyl esters with 2-iodoaniline in DMF at 85°C forms tryptophan derivatives via aryl-aryl bond formation .

- Conditions :

C–H Borylation and Deuteration

Ir-catalyzed reactions enable selective isotopic labeling.

- Borylation : Ir-catalyzed C–H borylation at the C2 position of the indole ring using B₂Pin₂ .

- Deuteration : Subsequent Ir-catalyzed deborylative deuteration introduces deuterium at C2 .

- Challenges : Acidic deprotection (e.g., HCl) causes D/H exchange, necessitating mild silica gel-mediated hydrolysis .

Reduction Reactions

Lithium triethylborohydride reduces carbonyl groups in Boc-protected intermediates.

- Example : Reduction of N-Boc-pyrrolidone-6-methyl ester to the corresponding alcohol .

- Yield : Up to 94% for intermediates .

Enzymatic Modifications

This compound derivatives are substrates for enzymes like α-chymotrypsin.

Key Stability Considerations

Applications De Recherche Scientifique

Boc-6-methyl-DL-tryptophan is widely used in scientific research due to its versatility:

Mécanisme D'action

The mechanism of action of Boc-6-methyl-DL-tryptophan involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting biomolecules. The Boc group provides protection during peptide synthesis, preventing unwanted side reactions. Once incorporated, the Boc group can be removed to reveal the free amine, allowing the compound to participate in further biochemical interactions .

Comparaison Avec Des Composés Similaires

- Boc-4-methyl-DL-tryptophan

- Boc-6-fluoro-DL-tryptophan

- Fmoc-5-methoxy-L-tryptophan

- Fmoc-5-fluoro-DL-tryptophan

- Fmoc-5-hydroxy-L-tryptophan

Comparison: Boc-6-methyl-DL-tryptophan is unique due to the presence of the methyl group at the 6-position of the indole ring, which can influence its chemical reactivity and biological activity. Compared to other Boc-protected tryptophan derivatives, it offers distinct steric and electronic properties that can be advantageous in specific synthetic and research applications .

Activité Biologique

Boc-6-methyl-DL-tryptophan is a derivative of the amino acid tryptophan, characterized by a methyl substitution at the 6-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound plays a significant role in biochemical research, particularly in peptide synthesis and the study of protein interactions.

This compound is synthesized by protecting the amino group of 6-methyl-DL-tryptophan using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction typically occurs in dichloromethane at room temperature, yielding high purity and yield suitable for various applications in scientific research.

The mechanism by which this compound exerts its biological effects primarily involves its incorporation into peptides and proteins. The Boc group protects the amino functionality during synthesis, allowing for controlled reactions that lead to the formation of complex biomolecules. Once incorporated, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), exposing the free amine for further biochemical interactions.

Comparative Analysis with Other Tryptophan Derivatives

To understand the distinct biological activity of this compound, it is essential to compare it with other similar compounds:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| Boc-4-methyl-DL-tryptophan | Methyl at 4-position | Similar peptide synthesis applications |

| Boc-6-fluoro-DL-tryptophan | Fluorine substitution at 6-position | Enhanced reactivity; potential use in drug development |

| Fmoc-5-methoxy-L-tryptophan | Methoxy group at 5-position | Different reactivity profile; used in various peptide syntheses |

This compound's unique methyl substitution at the 6-position contributes to its distinct steric and electronic properties compared to other tryptophan derivatives, influencing its reactivity and biological activity.

Case Studies and Research Findings

Research has demonstrated that tryptophan analogs can exhibit varying degrees of cytotoxicity based on their structural modifications. For example, studies focusing on 1-alkyltryptophans revealed that longer carbon chains enhance cytotoxicity against certain cancer cell lines. This suggests that similar modifications to this compound could yield compounds with improved therapeutic efficacy against tumors .

Propriétés

IUPAC Name |

3-(6-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-10-5-6-12-11(9-18-13(12)7-10)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCBNXYBBPLKFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.